molecular formula C4H7Cl B072530 Chlorocyclobutane CAS No. 1120-57-6

Chlorocyclobutane

Cat. No.: B072530
CAS No.: 1120-57-6
M. Wt: 90.55 g/mol
InChI Key: STJYMUBZVMSMBP-UHFFFAOYSA-N
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Description

Chlorocyclobutane is an organic compound with the molecular formula C4H7Cl. It is a four-membered cycloalkane ring with a chlorine atom attached to one of the carbon atoms. This compound is known for its unique ring structure and its reactivity, making it a subject of interest in various chemical studies.

Mechanism of Action

Target of Action

Chlorocyclobutane is a small organic molecule with the molecular formula C4H7Cl . It is a monosubstituted derivative of cyclobutane, where one hydrogen atom is replaced by a chlorine atom It is known that this compound can participate in various chemical reactions due to the presence of the chlorine atom, which can act as a leaving group .

Mode of Action

The mode of action of this compound is primarily through its participation in chemical reactions. For instance, in the Wurtz reaction, this compound can undergo an intramolecular reaction to form a bicyclobutane or an intermolecular reaction to form a cyclobutane dimer . The chlorine atom in this compound can be displaced by a carbanion, leading to the formation of a carbon-carbon bond .

Biochemical Pathways

It is known that cyclobutane derivatives, including this compound, can be involved in various synthetic pathways in organic chemistry . These pathways often involve the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .

Result of Action

The result of this compound’s action is primarily the formation of new organic compounds through chemical reactions . The exact molecular and cellular effects of these reactions would depend on the specific context in which they occur.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and solvent can affect the rate and outcome of the reactions in which this compound participates . Furthermore, the presence of other reactive species can also influence the reactions involving this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorocyclobutane can be synthesized through several methods. One common method involves the reaction of cyclobutane with chlorine gas under ultraviolet light, which initiates a free radical chain reaction. This process produces this compound and hydrogen chloride as by-products .

Industrial Production Methods: In industrial settings, this compound is often produced through the chlorination of cyclobutane using chlorine gas. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Chlorocyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form cyclobutene.

    Oxidation and Reduction Reactions: this compound can be oxidized to form chlorocyclobutanol or reduced to cyclobutane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Major Products:

    Substitution: Products include various substituted cyclobutanes.

    Elimination: The major product is cyclobutene.

    Oxidation: Products include chlorocyclobutanol.

    Reduction: The major product is cyclobutane.

Scientific Research Applications

Chlorocyclobutane has several applications in scientific research:

Comparison with Similar Compounds

    Cyclobutane: Similar in structure but lacks the chlorine atom.

    Cyclopropane: Another small ring compound but with three carbon atoms.

    Chlorocyclopentane: A five-membered ring with a chlorine atom.

Uniqueness: Chlorocyclobutane is unique due to its four-membered ring structure combined with the presence of a chlorine atom. This combination results in significant ring strain, making it more reactive compared to larger ring compounds like chlorocyclopentane. The presence of the chlorine atom also makes it more versatile in chemical reactions compared to cyclobutane .

Biological Activity

Chlorocyclobutane is a four-membered cyclic compound that has garnered attention in various fields of chemistry, particularly medicinal chemistry, due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Structure and Properties

This compound is characterized by its four-membered ring structure, which introduces significant ring strain. This strain can influence the reactivity and biological properties of the compound. The presence of chlorine substituents can further modify its chemical behavior, making it an interesting target for synthetic and biological studies.

Biological Activities

1. Anticancer Activity
this compound derivatives have shown promise in anticancer research. For instance, compounds containing cyclobutane rings have been linked to activity against various cancer cell lines. A study highlighted the synthesis of this compound derivatives that demonstrated selective cytotoxicity towards cancer cells while exhibiting low toxicity to normal cells .

2. Antiviral Properties
Research indicates that chlorinated cyclobutanes may possess antiviral properties. Specifically, compounds related to this compound have been investigated for their efficacy against viruses such as HIV. The structural features of these compounds allow them to interact with viral components, potentially inhibiting viral replication .

3. Enzyme Inhibition
this compound and its derivatives have been studied for their ability to inhibit specific enzymes. For example, certain cyclobutane-containing compounds have been shown to act as enzyme inhibitors in biochemical pathways, which could be leveraged for therapeutic applications .

Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of this compound derivatives and evaluated their biological activities against cancer cell lines. The results indicated that specific structural modifications enhanced their anticancer properties, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Study 2: Antiviral Activity Assessment

In another investigation, this compound derivatives were tested for antiviral activity against HIV-1. The study reported that certain compounds exhibited significant inhibition of viral replication in vitro, providing a foundation for further exploration in antiviral drug development .

Research Findings

Recent research has focused on the electronic structure and reactivity of this compound derivatives. For instance, computational studies have suggested that the electronic properties of these compounds significantly influence their biological activity. The presence of halogens alters the electron density around the cyclobutane ring, affecting its interaction with biological targets .

Data Table: Biological Activities of this compound Derivatives

CompoundActivity TypeTargetReference
This compoundAnticancerVarious cancer cell lines
2-ChlorocyclobutaneAntiviralHIV-1
3-ChlorocyclobutaneEnzyme inhibitorSpecific enzymes

Properties

IUPAC Name

chlorocyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl/c5-4-2-1-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJYMUBZVMSMBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149808
Record name Chlorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120-57-6
Record name Chlorocyclobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1120-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorocyclobutane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorocyclobutane
Source EPA DSSTox
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Record name Chlorocyclobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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